molecular formula C7H10ClFN2O B1419062 (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride CAS No. 220527-84-4

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

Cat. No. B1419062
M. Wt: 192.62 g/mol
InChI Key: CZBBSMVGFZLCEQ-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride” is a chemical compound with the molecular formula C7H10ClFN2O . It is a little viscous brownish-red solid . The compound has a molecular weight of 192.61900 .


Molecular Structure Analysis

The InChI code for “(3-Fluoro-4-methoxy-phenyl) hydrazine” is 1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride” has a boiling point of 267.4ºC at 760 mmHg . The compound is a little viscous brownish-red solid . The exact mass of the compound is 192.04700 .

Scientific Research Applications

Microwave-Assisted Synthesis for Antimicrobial Activities

  • Application : This compound is used in microwave-assisted synthesis to create halogenated anilin-yl-substituted thiazolidin-4-one derivatives with potential antimicrobial activities. (Dinnimath et al., 2011)

Antibacterial Screening of Pyrazole Derivatives

  • Application : Derivatives of this compound, like 5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and screened for antibacterial activity. (Shingare et al., 2017)

Fluorescent Probe for Measuring Hydrazine

  • Application : It's utilized in the design of fluorescent probes for detecting hydrazine in biological and water samples, owing to its reactivity and high acute toxicity. (Zhu et al., 2019)

Synthesis of Pyrazoline and Isoxazoline Derivatives

  • Application : This compound is involved in synthesizing novel pyrazoline and isoxazoline derivatives with significant antimicrobial activity. (Jadhav et al., 2009)

Building Blocks for Fluorinated Heterocyclic Compounds

  • Application : It serves as a building block in the synthesis of various fluorine-bearing compounds like pyrazolones and pyrimidines, demonstrating its versatility in organic synthesis. (Shi et al., 1996)

Next-Generation Fluorescent Probe for Hydrazine

  • Application : The compound is used in developing advanced fluorescent probes for hydrazine detection, showcasing its potential in environmental monitoring and health risk assessment. (Jung et al., 2019)

Synthesis of Fluoroquinolone-Based Thiazolidinones

  • Application : This compound is a key reactant in the synthesis of fluoroquinolone-based thiazolidinones, which are evaluated for their antimicrobial properties. (Patel & Patel, 2010)

Synthesis and Antimicrobial Study of Fluorine-Containing Compounds

  • Application : Its derivatives are synthesized and studied for their antimicrobial activities, highlighting its role in medicinal chemistry. (Joshi et al., 2005)

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBSMVGFZLCEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657862
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride

CAS RN

220527-84-4
Record name (3-Fluoro-4-methoxyphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3-fluoro-4-methoxyaniline (1.5871 g, 11.24 mmol) in hydrochloric acid, 37% (14 ml) was diazotized with sodium nitrite (0.776 g, 11.24 mmol) in water (7 mL) and reduced with tin(ii) chloride dihydrate (1.873 mL, 22.49 mmol) in hydrochloric acid, 37% (5 ml) at 0° C. The reaction was then stirred for 20 min at room temperature. The precipitate was collected by filtration. The cake was triturated with ethanol (50 mL, room temp) followed by filtration to give a pale yellow solid as the titled compound. 1H NMR (DMSO-d6, 500 MHz) δ 10.17 (br s, 2H), 8.12 (br s, 1H), 7.10 (dd, J=9.0, 9.0 Hz, 1H), 6.96 (dd, J=13.0, 2.5 Hz, 1H), 6.80-6.76 (m, 1H) 3.76 (s, 3H), 3.42 (br s, 1H).
Quantity
1.5871 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.776 g
Type
reactant
Reaction Step Two
Quantity
1.873 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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